molecular formula C8H4BrFO B8393754 3-Bromo-2-fluorobenzofuran

3-Bromo-2-fluorobenzofuran

Cat. No.: B8393754
M. Wt: 215.02 g/mol
InChI Key: KJOVSHHRZOFTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-fluorobenzofuran is a halogenated benzofuran derivative characterized by a fused benzene and furan ring system substituted with bromine at position 3 and fluorine at position 2. Its molecular formula is C₈H₄BrFO, with a molar mass of 215.02 g/mol. The bromine and fluorine substituents enhance its reactivity and electronic properties, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C8H4BrFO

Molecular Weight

215.02 g/mol

IUPAC Name

3-bromo-2-fluoro-1-benzofuran

InChI

InChI=1S/C8H4BrFO/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H

InChI Key

KJOVSHHRZOFTQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Ethyl groups (e.g., in 3-Bromo-2-ethyl-1-benzofuran) may increase lipophilicity, altering pharmacokinetic profiles .

Synthetic Accessibility :

  • Sulfinyl derivatives (e.g., 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran) are synthesized via oxidation of thioether precursors using 3-chloroperoxybenzoic acid, yielding high-purity crystals suitable for X-ray diffraction .

Pharmacological Potential: While this compound’s activity is inferred from benzofuran analogues (e.g., antimicrobial effects noted in Aslam et al. (2006) ), sulfinyl-containing derivatives show promise in modulating solid-state structures for targeted drug design .

Notes on Comparative Analysis

  • Halogen Bonding : Bromine and fluorine substituents facilitate halogen bonding, critical for molecular recognition in drug design .
  • Structural Diversity : Substituents like sulfinyl, ethyl, and trifluoromethyl groups diversify applications, ranging from pharmaceuticals (benzofurans) to agrochemicals (benzotrifluorides) .

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